N-(4-Methylphenyl)pyridine-2-carboximidohydrazide
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Overview
Description
N-(4-Methylphenyl)pyridine-2-carboximidohydrazide is a chemical compound with the molecular formula C19H21N3O . It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring and a hydrazide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)pyridine-2-carboximidohydrazide typically involves the reaction of 4-methylphenylhydrazine with pyridine-2-carboxylic acid . The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methylphenyl)pyridine-2-carboximidohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted hydrazides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Methylphenyl)pyridine-2-carboximidohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)pyridine-2-carboximidohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- N-(4-Methylphenyl)pyridine-3-carboxamide
- N-(4-Methylphenyl)pyridine-2-carboxamide
- N-(4-Methylphenyl)pyridine-2-carboxylate
Comparison: N-(4-Methylphenyl)pyridine-2-carboximidohydrazide is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydrazide group allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent . Additionally, the compound’s structural features contribute to its stability and solubility, making it suitable for various applications.
Properties
CAS No. |
76686-90-3 |
---|---|
Molecular Formula |
C13H14N4 |
Molecular Weight |
226.28 g/mol |
IUPAC Name |
N-amino-N-(4-methylphenyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C13H14N4/c1-10-5-7-11(8-6-10)17(15)13(14)12-4-2-3-9-16-12/h2-9,14H,15H2,1H3 |
InChI Key |
ZVFDARKXNVAFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=N)C2=CC=CC=N2)N |
Origin of Product |
United States |
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